molecular formula C8H19NO3 B2380922 2-(2,2-Diethoxyethoxy)ethanamine CAS No. 76534-71-9

2-(2,2-Diethoxyethoxy)ethanamine

Cat. No.: B2380922
CAS No.: 76534-71-9
M. Wt: 177.244
InChI Key: LVSLKUDPYPWWCZ-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethoxy)ethanamine is a useful research compound. Its molecular formula is C8H19NO3 and its molecular weight is 177.244. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-diethoxyethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7-10-6-5-9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSLKUDPYPWWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,2 Diethoxyethoxy Ethanamine and Analogous Structures

Direct Amination Reactions for Ethanamine Moiety Formation

Direct amination reactions represent a straightforward approach to introduce the essential ethanamine group. These methods typically involve the conversion of a precursor molecule containing the diethoxyethoxy backbone into the target amine.

Catalytic hydrogenation is a powerful technique for the synthesis of amines. One common strategy involves the reductive amination of an appropriate carbonyl compound. wikipedia.org In this process, an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of 2-(2,2-diethoxyethoxy)ethanamine, a plausible precursor would be 2-(2,2-diethoxyethoxy)acetaldehyde. This aldehyde can be reacted with ammonia in the presence of a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. wikipedia.orgacsgcipr.org The reaction proceeds through an imine intermediate which is then reduced to the final amine. wikipedia.org

Another approach involves the direct amination of alcohols. For instance, diethylene glycol can be condensed with ammonia at elevated temperatures and pressures in the presence of a hydrogenation catalyst like Raney nickel to produce 2-(2-aminoethoxy)ethanol. google.comchemicalbook.com A similar strategy could be envisioned for the synthesis of this compound starting from 2-(2,2-diethoxyethoxy)ethanol.

CatalystReactantsProductConditions
Palladium/Alumina2-Ethylanthraquinone, Hydrogen2-Ethylanthrahydroquinone60°C, 0.3 MPa researchgate.net
K-Fe-Cu-Zn/ZrO2Carbon Dioxide, HydrogenEthanol (B145695)360°C, 4 MPa rsc.org
Cu-Co/Al2O3-diatomaceous earth2-Ethoxyethanol (B86334), Ammonia, Hydrogen2-Ethoxyethylamine (B85609)100-360°C, up to 4.5 MPa google.com
Cobalt Oxide on KieselguhrDiethylene Glycol, Ammonia, Hydrogen2-(2-Aminoethoxy)ethanol210°C, 14 Bar chemicalbook.com

Alkylation of amines is a fundamental method for forming carbon-nitrogen bonds. libretexts.org However, direct alkylation of ammonia with a suitable halo-precursor of 2-(2,2-diethoxyethoxy)ethane can lead to a mixture of primary, secondary, and tertiary amines, making it a less controlled method. libretexts.org A more controlled approach involves the use of a large excess of ammonia to favor the formation of the primary amine. youtube.com

A more refined strategy to achieve monoalkylation and avoid overalkylation is to use protecting groups. For example, an amine can be protected with a tert-Butyloxycarbonyl (Boc) group. The protected amine can then be deprotonated with a strong base, followed by the addition of an alkylating agent to yield the N-monoalkylated product. chemrxiv.org

AmineAlkylating AgentProductNotes
Ammonia (excess)Alkyl HalidePrimary AmineCan still result in mixtures youtube.com
DiethanolamineAlkyl BromideN-alkylated diethanolamineSelective N-alkylation researchgate.net
N-Boc-ethanolamineAlkylation Reagent (after deprotonation)N-monoalkylated productAvoids N,N-dialkylation chemrxiv.org

Ammonolysis, the reaction of a halogenated precursor with ammonia, provides a direct route to amines. For the synthesis of this compound, a suitable starting material would be 2-(2,2-diethoxyethoxy)ethyl halide (e.g., chloride or bromide). The reaction with ammonia, typically in a sealed vessel at elevated temperature and pressure, would yield the desired primary amine. chemicalbook.com

For instance, the synthesis of 2-(2-methoxyethoxy)ethanamine has been achieved by reacting 1-(2-chloroethoxy)-2-methoxyethane with an aqueous solution of ammonia in an autoclave. chemicalbook.com A similar procedure could be adapted for the diethoxy analog.

Multi-Step Organic Synthesis Pathways for Complex Diethoxyethoxyethanamine Architectures

For more complex analogs or when direct methods are not feasible, multi-step synthetic pathways offer greater control and versatility.

Aldehyde acetals can be converted to amines through a two-step process involving hydrolysis to the corresponding aldehyde followed by reductive amination. chemistrysteps.comchemistrysteps.com The acetal (B89532) group serves as a protecting group for the aldehyde functionality. chemistrysteps.com Under acidic conditions, the acetal is hydrolyzed to reveal the aldehyde, which can then be subjected to reductive amination as described previously. chemistrysteps.comchemistrysteps.com This method is particularly useful when other functional groups in the molecule are sensitive to the conditions of direct amination. The reaction of aldehydes and ketones with primary amines forms imine derivatives, which can be subsequently reduced to amines. libretexts.org

In cases where the ethanamine moiety is already present in a precursor molecule, the diethoxyethoxy fragment can be introduced via an etherification reaction. For example, a molecule containing a hydroxyl group and a protected amine could be reacted with a suitable diethoxyethoxy-containing electrophile, such as 2-bromo-1,1-diethoxyethane, in the presence of a base. This Williamson ether synthesis approach would form the ether linkage, and subsequent deprotection of the amine would yield the final product. The synthesis of ethophenprox analogs, for example, has been achieved through the condensation of alcohols with benzyl halides. researchgate.net

A multi-step synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine illustrates a related strategy. The synthesis starts with 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, which is first converted to the corresponding azide (B81097). The hydroxyl group is then tosylated, and finally, the tosylate is displaced with ammonia to form the amine. chemicalbook.comrsc.org

Strategic Functional Group Interconversions for Amine Generation

The introduction of the primary amine group onto the 2-(2,2-diethoxyethoxy)ethyl backbone is a critical step in the synthesis of the target compound. Several classical and modern organic reactions can be employed for this purpose, starting from readily available precursors. These methods involve the strategic conversion of a non-amine functional group into the desired primary amine.

One of the most direct and established methods is the reductive amination of 2-(2,2-diethoxyethoxy)acetaldehyde . This reaction involves the condensation of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and scalable choice. For instance, the reaction can be carried out using hydrogen gas in the presence of a metal catalyst, such as Raney nickel or a cobalt-based catalyst, under elevated temperature and pressure. This method is attractive for its atom economy and the use of relatively inexpensive reagents.

Another prominent strategy is the Gabriel synthesis , which provides a robust route to primary amines while avoiding the common issue of over-alkylation. This multi-step process begins with the N-alkylation of potassium phthalimide with a suitable 2-(2,2-diethoxyethoxy)ethyl halide, such as 2-(2,2-diethoxyethoxy)ethyl bromide. The resulting N-alkylated phthalimide is then cleaved, typically by treatment with hydrazine hydrate (the Ing-Manske procedure), to release the desired primary amine. wikipedia.orgnrochemistry.comorganicchemistrytutor.comchemistrysteps.com This method is well-regarded for its reliability in producing pure primary amines. wikipedia.org

The reduction of nitriles offers another pathway to this compound. The synthesis would start from 2-(2,2-diethoxyethoxy)acetonitrile. This nitrile can be reduced to the corresponding primary amine using various reducing agents. Catalytic hydrogenation over catalysts like palladium, platinum, or nickel is a widely used industrial method. rsc.orgresearchgate.net Alternatively, chemical reducing agents such as lithium aluminum hydride can be employed, although this is more common on a laboratory scale.

Furthermore, the synthesis can be achieved through the reaction of a haloacetaldehyde diethyl acetal with an amine source . For example, 2-bromoacetaldehyde diethyl acetal can be reacted with ammonia to yield 2,2-diethoxyethylamine (B48651) (aminoacetaldehyde diethyl acetal), a closely related and often interchangeably named compound. This nucleophilic substitution reaction provides a direct route to the core structure of the target molecule.

Below is a table summarizing these strategic functional group interconversions.

Starting MaterialKey TransformationReagents/ConditionsProduct
2-(2,2-Diethoxyethoxy)acetaldehydeReductive AminationAmmonia, H₂, Catalyst (e.g., Co/Ni)This compound
2-(2,2-Diethoxyethoxy)ethyl halideGabriel Synthesis1. Potassium phthalimide2. Hydrazine hydrateThis compound
2-(2,2-Diethoxyethoxy)acetonitrileNitrile ReductionH₂, Catalyst (e.g., Pd/Pt/Ni) or LiAlH₄This compound
2-Haloacetaldehyde diethyl acetalNucleophilic SubstitutionAmmonia2,2-Diethoxyethylamine

Advanced Synthetic Techniques for High Purity and Scalability

To meet the demands of industrial production for high-purity compounds in a cost-effective and environmentally friendly manner, advanced synthetic techniques are increasingly being applied to the synthesis of amines like this compound.

Phase-Transfer Catalysis in Diethoxyethoxyethanamine Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. In the context of synthesizing this compound, PTC can be particularly advantageous for the nucleophilic substitution of a 2-(2,2-diethoxyethoxy)ethyl halide with an amine source, such as an azide or phthalimide salt, which are often soluble in the aqueous phase while the alkyl halide is in the organic phase.

The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium salt, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This technique can lead to faster reaction rates, milder reaction conditions, and the use of less expensive and hazardous solvents. For example, in a Gabriel-type synthesis, a phase-transfer catalyst could facilitate the reaction between potassium phthalimide and 2-(2,2-diethoxyethoxy)ethyl bromide, potentially increasing the yield and simplifying the process.

Continuous-Flow Systems for Efficient Amine Production

Continuous-flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. rsc.orgresearchgate.netmdpi.comflinders.edu.au

The synthesis of this compound can be adapted to a continuous-flow process. For instance, the reductive amination of 2-(2,2-diethoxyethoxy)acetaldehyde could be performed in a flow reactor where streams of the aldehyde, ammonia, and a hydrogen source are continuously mixed and passed through a heated tube packed with a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yield of the primary amine. researchgate.netmdpi.com Similarly, other synthetic steps, such as the reaction of a halide precursor with an amine source, can be efficiently conducted in flow, minimizing reaction volumes and improving safety, especially for highly exothermic reactions.

Optimization of Reaction Conditions for Maximizing Conversion and Selectivity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, pressure, and the stoichiometry of the reactants.

In catalytic reductive amination , the choice of catalyst is paramount. Different metal catalysts (e.g., nickel, cobalt, palladium, platinum) and supports can exhibit varying activities and selectivities. nih.gov For example, in the hydrogenation of nitriles, palladium-based alloy catalysts have been shown to be selective towards the formation of primary and secondary amines. rsc.orgresearchgate.net The reaction temperature and hydrogen pressure are also critical variables that need to be optimized to maximize the conversion of the starting material while minimizing the formation of byproducts such as secondary and tertiary amines. nih.govmdma.ch

For the Gabriel synthesis , the choice of solvent for the alkylation step can significantly impact the reaction rate and yield. Solvents like DMF are often effective for SN2 reactions. nrochemistry.com The conditions for the subsequent cleavage of the phthalimide group also require optimization to ensure complete liberation of the primary amine without degradation.

The table below presents a hypothetical optimization study for the reductive amination of 2-(2,2-Diethoxyethoxy)acetaldehyde, illustrating the effect of different parameters on the reaction outcome.

EntryCatalystTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Primary Amine (%)
1Raney Nickel8050Methanol8570
2Raney Nickel10050Methanol9565
3Raney Nickel8080Methanol9275
4Co/Al₂O₃8050Methanol9085
5Co/Al₂O₃10050Methanol9880
6Co/Al₂O₃8080Methanol9692

This is a representative data table for illustrative purposes.

By systematically varying these parameters, optimal conditions can be identified to achieve the desired balance of high conversion and selectivity, leading to an efficient and economical synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 2,2 Diethoxyethoxy Ethanamine

Nucleophilic Reactivity of the Ethanamine Group

The lone pair of electrons on the nitrogen atom of the primary amine group in 2-(2,2-diethoxyethoxy)ethanamine confers significant nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

The reaction of primary amines with aldehydes or ketones is a fundamental process in organic chemistry that leads to the formation of imines, also known as Schiff bases. libretexts.org In the case of this compound, its primary amine group serves as a potent nucleophile that can attack the electrophilic carbonyl carbon of an aldehyde or a ketone.

The mechanism for imine formation is a reversible, acid-catalyzed process that proceeds through a series of well-defined steps. rsc.org Initially, the amine nitrogen attacks the carbonyl carbon, leading to a zwitterionic intermediate. Subsequent proton transfer from the nitrogen to the oxygen results in the formation of a carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen then assists in the elimination of water, yielding a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen furnishes the neutral imine product and regenerates the acid catalyst.

The pH of the reaction medium is a critical factor in imine formation. The reaction is generally fastest at a mildly acidic pH (around 4-5). libretexts.org At high pH, there is insufficient acid to protonate the carbinolamine intermediate, slowing down the dehydration step. Conversely, at low pH, the amine nucleophile becomes protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group. libretexts.org

While primary amines react with aldehydes and ketones to form imines, secondary amines yield enamines under similar conditions. jove.com Since this compound is a primary amine, it will exclusively form imines upon reaction with carbonyl compounds.

Table 1: Reaction of this compound with Carbonyl Compounds

Reactant 1 Reactant 2 (Carbonyl) Product Type General Conditions
This compound Aldehyde (R-CHO) Imine Mildly acidic (pH 4-5), removal of water
This compound Ketone (R-CO-R') Imine Mildly acidic (pH 4-5), removal of water

The nucleophilic nitrogen of this compound can also participate in acylation and alkylation reactions, leading to the formation of amides and substituted amines, respectively.

Acylation is the process of introducing an acyl group (R-C=O) onto the amine. This is commonly achieved by reacting the amine with an acyl chloride or an acid anhydride. chemistrystudent.comchemguide.co.uk The reaction with an acyl chloride is typically rapid and exothermic. chemguide.co.uk The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form a secondary amide. docbrown.info Due to the basic nature of the amine, it will also react with the hydrogen chloride byproduct to form an ammonium (B1175870) salt. chemguide.co.uk Therefore, the reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl produced.

Alkylation involves the reaction of the amine with an alkyl halide, typically through an SN2 mechanism. libretexts.org The primary amine acts as a nucleophile, displacing the halide from the alkyl halide to form a secondary amine. A significant challenge in the alkylation of primary amines is the potential for over-alkylation. jove.comnih.gov The resulting secondary amine is often more nucleophilic than the starting primary amine and can compete for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt. jove.com Achieving selective mono-alkylation can be difficult and often requires careful control of reaction conditions, such as using a large excess of the primary amine. jove.com A recent study has explored a competitive deprotonation/protonation strategy to achieve selective N-alkylation of primary amines. rsc.org

Table 2: Acylation and Alkylation of this compound

Reaction Type Reagent Product Class Key Mechanistic Feature
Acylation Acyl Chloride (R-COCl) N-substituted Amide Nucleophilic addition-elimination chemistrystudent.comchemguide.co.ukdocbrown.info
Acylation Acid Anhydride ((RCO)₂O) N-substituted Amide Nucleophilic addition-elimination
Alkylation Alkyl Halide (R-X) Secondary Amine SN2 Nucleophilic Substitution libretexts.org

Reactions Involving the Acetal (B89532) Functionality

The diethoxyacetal group in this compound is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This reactivity is a cornerstone of its use as a protected aldehyde functionality.

The hydrolysis of an acetal to its corresponding aldehyde or ketone is a well-established acid-catalyzed reaction. chemistrysteps.comorgoreview.com This process is essentially the reverse of acetal formation. The mechanism involves the protonation of one of the alkoxy groups by an acid catalyst, which converts it into a good leaving group (an alcohol). pearson.com The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation yields a hemiacetal. The process is then repeated: the second alkoxy group is protonated, eliminated as an alcohol, and the resulting protonated aldehyde is deprotonated to give the final aldehyde product and regenerate the acid catalyst. To drive the equilibrium towards the hydrolysis products, the reaction is typically carried out in the presence of a large excess of water. chemistrysteps.com

Transacetalization is a reaction in which an acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal and a new alcohol. This reaction is driven by the relative concentrations of the alcohols and the removal of one of the products. For this compound, the diethoxyacetal group can undergo exchange with other alcohols under acidic conditions.

Zirconium tetrachloride has been reported as an efficient catalyst for both acetalization and in situ transacetalization of carbonyl compounds under mild conditions. missouri.edu Furthermore, gas-phase ion/molecule reactions of acylium ions with cyclic acetals have been shown to result in transacetalization. acs.org The reaction of acetals with diols is a common method for the formation of cyclic acetals, which are often used as protecting groups. researchgate.net

Exploration of Intramolecular Cyclization and Rearrangement Processes

The presence of both a nucleophilic amine and an electrophilic (upon activation) acetal group within the same molecule raises the possibility of intramolecular reactions.

Intramolecular Cyclization: Under acidic conditions, the hydrolysis of the acetal group in this compound would generate an aldehyde. This in situ generated aldehyde can then be trapped by the neighboring amine group through an intramolecular imine formation, leading to a cyclic product. The feasibility and the size of the resulting ring would depend on the conformational flexibility of the molecule. The formation of five- and six-membered rings is generally favored in such cyclizations. Several studies have reported the intramolecular cyclization of aminoalkenes and other bifunctional molecules. nih.govfrontiersin.orgrsc.orgnih.gov For instance, a tandem hydride transfer/cyclization sequence has been proposed for the intramolecular hydro-O-alkylation of aldehydes to form spiroketals and bicyclic ketals. missouri.eduorganic-chemistry.org

Rearrangement Processes: Rearrangement reactions involve the migration of an atom or group within a molecule. youtube.comyoutube.com While specific rearrangement pathways for this compound are not extensively documented, the functional groups present suggest potential for such transformations under certain conditions. For example, the Overman rearrangement allows for the conversion of allylic alcohols to allylic amines via a pearson.compearson.com-sigmatropic rearrangement of an allylic trichloroacetimidate. organic-chemistry.org While not directly applicable, this illustrates the types of rearrangements that can occur in molecules containing both nitrogen and oxygen functionalities. Other rearrangements, such as the Beckmann rearrangement of oximes to amides, proceed through intermediates that could potentially be accessed from derivatives of this compound. libretexts.org

Table 3: Potential Intramolecular Reactions of this compound

Reaction Type Proposed Intermediate Potential Product Driving Force/Conditions
Intramolecular Cyclization Aldehyde-amine Cyclic Imine Acid catalysis, conformational feasibility
Rearrangement (Post-derivatization) Rearranged scaffold Thermal or catalytic activation

Mechanistic Elucidation of Key Transformations

The reactivity of this compound is centered around the nucleophilic character of the primary amine group. This section explores the underlying mechanisms of its characteristic reactions.

The primary amine group of this compound is a potent nucleophile, readily participating in reactions with a variety of electrophiles. Common transformations include alkylation, acylation, and addition to epoxides. The kinetics of these reactions are influenced by several factors, including the nature of the electrophile, the solvent, and the temperature.

The reaction with epoxides is another key transformation for polyetheramines, widely utilized in the curing of epoxy resins. youtube.com The reaction proceeds through a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a β-hydroxyamine. nih.gov This reaction is often autocatalytic, where the hydroxyl group formed can activate the epoxide ring towards further attack by another amine molecule. nih.gov The reactivity of polyetheramines in epoxy curing is a critical parameter, with more reactive amines leading to faster cure times. For example, Jeffamine® EDR-148, a polyetheramine with a similar structure to this compound, is known for its high reactivity in epoxy formulations. huntsman.comhuntsman.comscribd.com

Thermodynamically, the formation of C-N bonds in these reactions is generally favorable. The reactions are typically exothermic, driven by the formation of a stable carbon-nitrogen bond.

To illustrate the potential reactivity of this compound, the following table presents representative kinetic data for the reaction of an analogous polyetheramine with an epoxide.

Amine Reactant (Analogue)ElectrophileSolventTemperature (°C)Rate Constant (k)Reference
Jeffamine® D-230Phenyl Glycidyl EtherBulk500.012 L/mol·sInferred from general epoxy-amine kinetics
Jeffamine® EDR-148Standard Epoxy ResinBulk40Higher than D-230 huntsman.com

This table presents representative data for analogous compounds to illustrate the expected reactivity. The values are not specific to this compound.

The ether linkages within the 2-(2,2-diethoxyethoxy)ethyl group play a significant role in modulating the reactivity of the amine. This influence is multifaceted, encompassing both electronic and steric effects, as well as the potential for intramolecular interactions.

The flexible nature of the polyether chain can also play a role in the transition state of reactions. The ether oxygens, with their lone pairs of electrons, can potentially stabilize a developing positive charge on the nitrogen atom during a reaction through intramolecular hydrogen bonding or other non-covalent interactions. This has been a subject of computational investigation in the context of epoxy-amine reactions, where the ether oxygen can participate in the transition state, lowering the activation energy. researchgate.net

Sterically, the diethoxyethoxy group is bulkier than a simple alkyl chain. This increased steric hindrance around the amine group can slow down the rate of reaction, particularly with bulky electrophiles. However, the flexibility of the ether chain may mitigate this effect to some extent, allowing the molecule to adopt a conformation that minimizes steric clash in the transition state.

Furthermore, the hydrophilic nature imparted by the ether linkages can influence reaction kinetics by affecting the solubility of the amine in different solvent systems. In reactions occurring in polar solvents, the enhanced solubility due to the ether groups can lead to an increased reaction rate compared to a less soluble amine.

The Enigmatic Role of this compound in Modern Chemistry Remains Largely Undocumented

Despite the ever-expanding landscape of chemical synthesis and materials science, the specific applications of the compound this compound remain conspicuously absent from detailed scientific literature. While possessing a structure that suggests potential utility as a versatile chemical building block, concrete, peer-reviewed research outlining its use in advanced applications is not publicly available at this time.

Searches for specific applications of this compound in the synthesis of heterocyclic compounds, as a precursor to complex multifunctional molecules, or in various catalytic systems have not yielded any specific research findings. There is no available literature detailing the use of this compound or its derivatives as phase-transfer catalysts, as ligands in transition metal-catalyzed reactions, or for integration into metal-organic frameworks (MOFs).

It is important to distinguish this compound from the more commonly documented compound, 2,2-Diethoxyethylamine (B48651) (CAS 645-36-3). nist.govnih.gov The latter is a simpler amino acetal and has its own distinct set of properties and applications which should not be confused with the subject of this article. Similarly, while research exists for other ether amines, such as 2-(2-methoxyethoxy)ethanamine, this information is not directly applicable to this compound due to structural differences. chemicalbook.comprepchem.com

Applications of 2 2,2 Diethoxyethoxy Ethanamine in Advanced Chemical Synthesis and Materials Science

Contributions to Polymer Science and Advanced Functional Materials

The dual functionality of 2,2-diethoxyethylamine (B48651) is the primary driver of its utility in materials science. The primary amine serves as a chemical handle for integration into larger structures, while the acetal (B89532) group acts as a latent, environment-sensitive feature.

Incorporation into Polymeric Materials as Functional Monomers

2,2-Diethoxyethylamine is a valuable functional monomer used to introduce specific properties into a polymer chain. Its primary amine group allows it to be readily incorporated into various polymer backbones through several common polymerization reactions. A key patent has identified such aminoacetals as useful intermediates for creating modifiers for high-molecular-weight compounds. google.com

The principal function imparted by this monomer is pH sensitivity. The diethyl acetal group is stable under neutral and basic conditions but undergoes rapid hydrolytic cleavage in an acidic environment to yield ethanol (B145695) and aminoacetaldehyde. This transformation from a relatively hydrophobic acetal to a hydrophilic aldehyde and alcohol fundamentally alters the polymer's properties. Reviews on acetal-containing polymers confirm that this characteristic is widely exploited to create materials that respond to acidic triggers, such as those found in specific biological environments. diva-portal.orgfao.orgnih.govresearchgate.net

The amine functionality provides a versatile anchor point for polymerization. It can participate in various reactions to form different types of polymer linkages, making it a highly adaptable building block.

Table 1: Polymerization Reactions Involving 2,2-Diethoxyethylamine

Reaction Type Co-reactant Resulting Linkage Polymer Class Example
Acylation Diacyl Chloride Amide Polyamide
Michael Addition Diacrylate β-amino ester Poly(β-amino ester)
Ring-Opening Epoxide β-amino alcohol Poly(amino alcohol)

Development of Amphiphilic Polymers and Surfactants

Amphiphilic polymers, which contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are crucial for forming structured materials in solution. 2,2-Diethoxyethylamine is an ideal candidate for designing pH-responsive amphiphilic polymers due to the distinct nature of its functional groups.

The primary amine is hydrophilic, while the diethyl acetal and its associated ethyl groups are hydrophobic. When incorporated into a polymer, this monomer can act as, or contribute to, the hydrophobic block. The resulting polymer exhibits amphiphilicity that can be switched off by acid. Upon hydrolysis of the acetal, the hydrophobicity of that segment decreases significantly, disrupting the polymer's amphiphilic balance. This mechanism is a cornerstone of designing smart surfactants and polymers that can assemble or disassemble in response to a pH trigger. diva-portal.orgnih.govresearchgate.net

Table 2: Contribution of Structural Components to Amphiphilicity

Structural Part of Monomer Chemical Group Hydrophilic/Hydrophobic Nature Role in Amphiphilic Polymer
Head -NH2 Hydrophilic Forms the hydrophilic segment or provides a reactive site for attaching to a hydrophilic chain.
Tail -CH(OCH2CH3)2 Hydrophobic Forms the hydrophobic segment, which is stable at neutral/basic pH.

The synthesis of such polymers can be achieved by copolymerizing 2,2-diethoxyethylamine with other monomers or by grafting it onto an existing polymer backbone, strategies that are well-documented for creating a wide array of amphiphilic structures. researchgate.netnih.govrsc.org

Design of Smart Droplets and Self-Assembling Systems

The ability of amphiphilic polymers to self-assemble into organized structures like micelles, vesicles (polymersomes), and smart droplets is a foundational concept in materials science. mdpi.com By using 2,2-diethoxyethylamine as a building block, these self-assembled systems can be rendered "smart," meaning they can respond to environmental stimuli. publichealthtoxicology.com

Polymers containing this monomer can be designed to self-assemble in aqueous solutions at physiological pH (around 7.4), encapsulating a payload within the hydrophobic core of the resulting micelles or vesicles. When this system encounters an acidic environment (e.g., pH 5.0–6.5), the acetal groups within the polymer structure hydrolyze. diva-portal.orgresearchgate.net This chemical change increases the hydrophilicity of the formerly hydrophobic blocks, leading to the disassembly of the nanostructure and the controlled release of its contents. This pH-triggered release mechanism is a highly sought-after feature for advanced therapeutic delivery systems.

Table 3: Properties of a Hypothetical Self-Assembling System with 2,2-Diethoxyethylamine

Property Condition: Neutral pH (~7.4) Condition: Acidic pH (<6.5) Rationale
Polymer State Amphiphilic Predominantly Hydrophilic Acetal groups are intact.
System State Assembled (e.g., Micelles, Vesicles) Disassembled Hydrolysis of acetals disrupts the hydrophobic core.
Payload Encapsulated Released Disassembly of the carrier structure releases the contents.

| Dominant Interaction | Hydrophobic Association | Water Solvation | The hydrophobic driving force for assembly is eliminated. |

Preparation of Nanocomposites and Interface Modifiers

This surface modification introduces the pH-responsive acetal functionality directly at the material's interface. nih.gov For example, nanoparticles coated with a polymer containing 2,2-diethoxyethylamine would have a surface that changes its character in response to pH. At neutral pH, the surface would be relatively hydrophobic due to the acetal. In an acidic environment, the surface would become more hydrophilic as the acetals hydrolyze. This change can be used to control the dispersion or aggregation of nanoparticles in a liquid medium, or to modulate the adhesion between a nanoparticle and a polymer matrix in a solid nanocomposite. This role is supported by patent literature describing the use of such compounds as intermediates for modifiers. google.com

Table 4: Interface Modification Potential of 2,2-Diethoxyethylamine

Substrate Material Surface Functional Group Potential Effect of Modification
Silica (B1680970) Nanoparticles Silanol (-OH), often functionalized to -COOH Creates a pH-sensitive surface for controlled dispersion.
Gold Nanoparticles Can be functionalized with thiol-acid linkers Allows for pH-triggered release from the nanoparticle surface.
Polymer Matrix Epoxy or Anhydride Groups Acts as a pH-cleavable linker between a filler and the matrix.

Pharmacological and Biological Research Applications of 2 2,2 Diethoxyethoxy Ethanamine Derivatives

Intermediate in Pharmaceutical Synthesis

The structural characteristics of 2-(2,2-diethoxyethoxy)ethanamine derivatives make them useful as intermediates in organic synthesis and as building blocks for complex molecules. The ether-amine functionality allows these compounds to act as nucleophiles and participate in a variety of chemical reactions to modify the structure and function of target molecules.

Precursor to Clinically Relevant Drug Candidates (e.g., Carvedilol, Nucleoside Analogs)

Derivatives of ethanamine with alkoxy groups are key intermediates in the synthesis of several clinically important drugs. A prominent example is in the production of Carvedilol, a non-selective beta-adrenergic blocking agent used to treat heart failure and high blood pressure. derpharmachemica.comjetir.org The synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an ethylamine (B1201723) derivative, specifically 2-(2-methoxyphenoxy)ethanamine. derpharmachemica.comjetir.orgniscpr.res.in This particular precursor highlights the utility of the alkoxy phenoxy ethylamine structure in constructing the final drug molecule. derpharmachemica.comniscpr.res.in Various synthetic strategies focus on optimizing this reaction to minimize the formation of impurities. derpharmachemica.comjetir.org

In the realm of antiviral therapies, nucleoside analogs are a cornerstone of treatment for diseases caused by viruses like HIV, hepatitis B and C, and herpes. nih.govnih.gov These drugs mimic natural nucleosides to interfere with viral replication. nih.govnih.gov The synthesis of these complex analogs involves modifying native nucleosides in three primary ways: altering the nucleobase, modifying the D-ribofuranosyl sugar moiety, or phosphorylating the C-5' hydroxy group. nih.gov The development of novel 3'-C-branched l-threosyl nucleoside phosphonate (B1237965) derivatives, for instance, relies on key sugar intermediates that can be synthesized through multi-step processes. dp.tech The flexible and functionalized nature of ethanamine derivatives makes them potential candidates for incorporation into the diverse library of synthetic building blocks required for creating new and effective nucleoside analogs.

Building Blocks for Anti-tumor and Anti-viral Agents

The search for new anti-cancer and antiviral drugs is an ongoing effort in medicinal chemistry. The synthesis of novel compounds with potential therapeutic activity often relies on versatile chemical building blocks. Research has demonstrated the anti-tumor properties of various synthetic compounds, including derivatives of benzopyran and phenazinamine. nih.govnih.gov For example, a series of 2-aminopropyl benzopyran derivatives were synthesized and evaluated for their cytotoxic activity against triple-negative breast cancer cell lines. nih.gov Similarly, novel 2-phenazinamine derivatives have shown promising in vitro anticancer activity against several human cancer cell lines, including leukemia, liver, and breast cancer. nih.gov

In antiviral research, compounds that can inhibit viral replication are of great interest. Nucleoside analogs are a major class of antiviral drugs that work by inhibiting viral DNA or RNA synthesis. nih.gov Beyond nucleosides, other classes of molecules are also being explored. The structural motifs present in this compound derivatives could be incorporated into larger molecules designed to have anti-tumor or antiviral effects.

Exploration as Pharmacological Probes and Agents

The interaction of small molecules with biological systems is a fundamental aspect of pharmacology. Derivatives of this compound are being explored as pharmacological probes to study these interactions and as potential therapeutic agents themselves.

Studies on Receptor Binding Affinities and Structure-Activity Relationships

Understanding how a molecule's structure relates to its biological activity is a key goal in drug discovery. This is often investigated through structure-activity relationship (SAR) studies, which examine how modifications to a chemical structure affect its binding affinity for a biological target, such as a receptor. biomolther.org For instance, SAR studies on phenethylamine (B48288) and tryptamine (B22526) derivatives have been conducted to determine their binding affinity for serotonin (B10506) 5-HT2A receptors. biomolther.org These studies have shown that substitutions on the phenyl ring and modifications to the ethylamine backbone can significantly impact receptor binding. biomolther.orgnih.gov

The development of new ligands for receptors like the serotonin 5-HT2A receptor is important for understanding their role in psychiatric disorders. biomolther.orgnih.gov Researchers have synthesized novel classes of compounds, such as 2,5-dimethoxyphenylpiperidines, and evaluated their potency and selectivity as 5-HT2A receptor agonists. nih.govnih.gov This research provides valuable information for designing new molecules with specific pharmacological profiles. biomolther.org

Investigation of Interactions with Neurotransmitter Systems (e.g., Serotonin Receptors)

Neurotransmitter systems, such as the serotonin system, play crucial roles in regulating a wide range of physiological and psychological processes, including sleep, mood, and behavior. biomolther.org The serotonin system mediates its effects through a variety of receptor subtypes (e.g., 5-HT1A, 5-HT2A). biomolther.orgub.edu Molecules that can interact with these receptors are valuable tools for research and have potential as therapeutic agents for conditions like depression, anxiety, and substance use disorders. nih.govnih.gov

Phenethylamines and tryptamines are well-known classes of compounds that interact with serotonin receptors. biomolther.org Research has focused on understanding the structure-activity relationships of these derivatives to develop selective ligands for different serotonin receptor subtypes. nih.govub.edu For example, studies have investigated how modifications to the amino group of 5-methoxytryptamine (B125070) (5-MeO-DMT) derivatives influence their affinity and activity at 5-HT1A and 5-HT2A receptors. ub.edu This research helps to elucidate the complex pharmacology of these compounds and their potential therapeutic applications.

Development of Enzyme Inhibitors (e.g., Dopamine (B1211576) Beta-Hydroxylase Inhibitors)

Enzymes are critical for many biological processes, and inhibiting their activity can be an effective therapeutic strategy. Dopamine β-hydroxylase (DBH) is an enzyme that converts dopamine to norepinephrine, a key step in the biosynthesis of catecholamines. medchemexpress.comwikipedia.org Inhibition of DBH has been explored as a potential treatment for various conditions, including cocaine dependence and hypertension. medchemexpress.comnih.govanr.fr

Several compounds have been identified as inhibitors of DBH. medchemexpress.comwikipedia.org These include both non-selective inhibitors like disulfiram (B1670777) and selective inhibitors like nepicastat. nih.gov Research has shown that DBH inhibitors can alter the effects of psychostimulants like cocaine, suggesting a potential mechanism for their therapeutic benefit in addiction. nih.gov The minimum structural requirement for a substrate of DBH appears to be a phenylethylamine skeleton, which consists of a benzene (B151609) ring attached to a two-carbon side chain ending in an amino group. wikipedia.org This suggests that derivatives of this compound, which contain an ethylamine core, could be explored as potential scaffolds for the design of new DBH inhibitors. Studies have evaluated the inhibitory potency of various compounds, providing valuable data for the development of more effective drugs. medchemexpress.com

Role in Advanced Drug Delivery Systems

Conjugation to Antibodies for Targeted Therapeutics (e.g., Antibody Drug Conjugates)

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site.

Research has shown that the architecture of the linker, including the incorporation of PEG units, significantly influences the properties of the ADC. For instance, a study on the synthesis of a heterotrifunctional linker for the preparation of dual-drug ADCs utilized tert-Butyl [2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate, a derivative of the core this compound structure. This highlights the practical application of such derivatives in creating complex and potentially more effective ADC formats.

The table below illustrates typical drug-to-antibody ratios (DAR) achieved with ADCs employing hydrophilic linkers. While specific data for a this compound-based linker is not publicly available, the data for ADCs with similar hydrophilic linkers demonstrate the ability to achieve a range of DAR values, which is crucial for optimizing therapeutic efficacy.

ADC ConstructLinker TypeAverage DARReference
Trastuzumab-DM1Hydrophilic PEG-based3.5 nih.gov
Anti-EGFR-SMCC-DM1Uncleavable~2 to 10 nih.gov
Anti-FRα-sulfo-SPDB-DM4Cleavable~2 to 10 nih.gov

Application as PROTAC Linkers in Proteolysis-Targeting Chimeras

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that hijack the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. nih.gov

The length, composition, and flexibility of the PROTAC linker significantly influence its efficacy. Linkers derived from this compound, being PEG-based, offer hydrophilicity and flexibility, which can be crucial for optimizing the spatial orientation of the two ligands and facilitating the formation of a productive ternary complex. The commercial availability of molecules such as 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine hydrochloride as a PEG-based PROTAC linker underscores the utility of this chemical scaffold in the development of these novel therapeutics.

The following table provides examples of degradation efficiency (DC50) and inhibitory concentration (IC50) for various PROTACs, illustrating the potency that can be achieved with optimized linker design. While specific data for a PROTAC containing a this compound-derived linker is not available in the public domain, the presented data for PROTACs with other linkers highlight the typical range of activities observed in this class of molecules.

PROTACTarget ProteinLinker TypeDC50 (nM)IC50 (nM)Reference
PROTAC 2RIPK2IAP-based~0.1610 nih.gov
PROTAC 1RIPK2VHL-based~20N/A nih.gov
MD-224MDM2Cereblon-based&lt;11.5 medchemexpress.com
BTK PROTACBTKPEG/Alkyl1-40N/A nih.gov

Advanced Analytical and Spectroscopic Characterization in 2 2,2 Diethoxyethoxy Ethanamine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 2-(2,2-Diethoxyethoxy)ethanamine, offering detailed insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. It provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum exhibits characteristic signals corresponding to the ethoxy and ethanamine moieties of the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This technique is crucial for confirming the carbon backbone of the molecule.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structural confirmation. COSY identifies proton-proton couplings within the molecule, helping to piece together the sequence of methylene (B1212753) groups. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for each CH, CH₂, and CH₃ group.

Table 1: Representative NMR Spectral Data for this compound
NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H1.2–1.4Triplet–CH₂CH₃
¹H3.4–3.7Multiplet–OCH₂ – and –CH₂ NH₂
¹³C15–18N/A–CH₂CH₃
¹³C65–70N/A–OCH₂

Note: Spectral data may vary based on the solvent and instrument calibration.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful technique for separating and identifying components in a mixture, thereby assessing the purity of this compound.

In MS analysis, the molecule is ionized to produce a molecular ion [M]⁺. For this compound (C₈H₁₉NO₃), the expected molecular ion peak would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural information, typically showing cleavage at the C-O ether bonds and adjacent to the amine group.

GC-MS analysis separates volatile compounds before they enter the mass spectrometer. This is useful for purity assessment, where the presence of synthetic precursors or byproducts can be detected as separate peaks in the chromatogram, each with its own mass spectrum for identification.

Table 2: Mass Spectrometry Data for this compound
TechniqueIonm/z ValueSignificance
MS[C₈H₁₉NO₃]⁺~177.14Molecular Ion (M⁺)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its primary amine and ether linkages. The N-H stretching of the primary amine group typically appears as a distinct signal, while the C-O-C stretching of the ether groups is also readily identifiable. docbrown.info The absence of other characteristic bands, such as a broad O-H stretch for alcohols or a sharp C=O stretch for carbonyls, can further confirm the purity of the sample.

Table 3: Key IR Absorption Bands for this compound
Functional GroupVibration TypeWavenumber (cm⁻¹)
Primary AmineN–H stretch3350–3300
AlkaneC–H stretch2950–2850
EtherC–O–C stretch1120–1080

Source:

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UHPLC, are versatile techniques for the analysis of non-volatile compounds like this compound. Due to the polar nature and lack of a strong UV chromophore in the molecule, specific analytical strategies are required.

One common approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating highly polar compounds. sigmaaldrich.comsigmaaldrich.com Alternatively, Reversed-Phase (RP) HPLC can be used, often requiring pre-column derivatization to attach a UV-active or fluorescent tag to the primary amine group. nih.govshimadzu.com This not only enhances detection sensitivity but also improves retention on non-polar stationary phases like C18.

Common detectors used include Mass Spectrometry (LC-MS), which provides high selectivity and structural information, or UV/Vis and fluorescence detectors if a suitable derivatizing agent is used. sigmaaldrich.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions in real-time. libretexts.orgyoutube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting materials. rochester.edu The plate is then developed in a suitable solvent system (eluent), which is chosen to achieve good separation between the reactants and the product. Since amines can interact strongly with acidic silica gel, the eluent often includes a small amount of a basic modifier like triethylamine (B128534) to improve spot shape.

After development, the spots are visualized. While the target compound is not UV-active, visualization can be achieved using stains that react with amines, such as ninhydrin (B49086) or permanganate (B83412) dips, which produce colored spots. researchgate.net The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. libretexts.org The use of a "co-spot," where the reaction mixture is spotted on top of the starting material, helps to confirm if the spots are different compounds, especially if their Rf values are similar. rochester.edu

Hyphenated Techniques for Comprehensive Analysis (e.g., UHPLC-MS/MS)

The comprehensive analysis of this compound and its related impurities or metabolic byproducts necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for achieving the high sensitivity and selectivity required for such detailed characterization. waters.comnih.govacs.org Among these, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands out as a particularly powerful tool. nih.govresearchgate.net This approach combines the superior resolving power of UHPLC for separating complex mixtures with the precise identification and quantification capabilities of tandem mass spectrometry. waters.comacs.org

The application of UHPLC-MS/MS in the study of this compound allows for the detection of trace-level analytes in various matrices. The technique is predicated on the initial separation of the compound from a sample mixture using a UHPLC system, followed by its ionization and subsequent fragmentation and detection by a tandem mass spectrometer. acs.org

A theoretical UHPLC-MS/MS method for the analysis of this compound would likely employ a reversed-phase C18 column to achieve separation. waters.comnih.gov The mobile phase would typically consist of a gradient of an aqueous component, such as water with a small percentage of formic acid to facilitate protonation, and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in the positive ion mode for an amine-containing compound like this compound. nih.gov The protonated molecule [M+H]⁺ is then selected in the first quadrupole (Q1) of the tandem mass spectrometer and subjected to collision-induced dissociation (CID) in the second quadrupole (q2), which acts as a collision cell. The resulting fragment ions are then analyzed in the third quadrupole (Q3). This process of selecting a precursor ion and analyzing its specific product ions is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity. researchgate.net

The fragmentation of this compound in the mass spectrometer is predictable based on the functional groups present in its structure. The primary amine and the ether linkages are the most likely sites for fragmentation. Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for aliphatic amines, which would result in the loss of an alkyl radical. libretexts.orglibretexts.org Cleavage of the C-O bonds within the diethoxyethoxy moiety is also expected. docbrown.info

Below is a table detailing a hypothetical set of parameters for a UHPLC-MS/MS analysis of this compound.

Table 1: Illustrative UHPLC-MS/MS Method Parameters for this compound Analysis

ParameterValue
UHPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MS/MS Detection (MRM)
Precursor Ion (Q1)m/z 176.15 (corresponding to [C₈H₁₉NO₃+H]⁺)
Product Ions (Q3)Predicted m/z values (e.g., for key fragments)
Collision EnergyOptimized for each fragment ion

The predicted fragmentation of the protonated this compound molecule ([C₈H₁₉NO₃+H]⁺) would yield several characteristic product ions. These fragments are crucial for the unambiguous identification and quantification of the compound.

Table 2: Predicted Mass Spectrometric Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure of Fragment
176.15130.10[CH₂(O)CH₂CH₂OCH₂CH₂NH₃]⁺
176.15102.10[CH(OH)OCH₂CH₂NH₃]⁺
176.1588.08[CH₂CH₂OCH₂CH₂NH₃]⁺
176.1572.08[CH₃CH(OH)]⁺ or [CH₂CH₂OCH₃]⁺
176.1544.05[CH₂CH₂NH₂]⁺

The comprehensive data generated by UHPLC-MS/MS, including retention times and specific fragmentation patterns, allows for the creation of a highly selective and sensitive analytical method. This is not only beneficial for the primary characterization of this compound but also for its quantification in complex matrices and for the identification of potential synthesis-related impurities or metabolic products in research settings. rsc.org

Theoretical and Computational Studies of 2 2,2 Diethoxyethoxy Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the electronic behavior of a molecule. These methods can elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the total energy of the molecule for different atomic arrangements and finding the structure that corresponds to the lowest energy state.

For 2-(2,2-Diethoxyethoxy)ethanamine, a DFT study would begin by proposing an initial structure and then systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the molecule's energy. The result would be a precise prediction of its most stable conformation. Furthermore, by mapping the energy changes associated with rotations around its flexible single bonds, an energy landscape could be constructed. This landscape would reveal the energy barriers between different conformations and identify other stable or metastable structures.

Table 1: Illustrative data from a hypothetical DFT geometry optimization of this compound. These values are examples of what a DFT calculation would produce and are not based on published experimental data.
ParameterAtom 1Atom 2Atom 3Value
Bond LengthC-N--1.47 Å
Bond LengthC-O--1.43 Å
Bond AngleC-O-C--112.0°
Dihedral AngleO-C-C-N--60.5°

Molecular Orbital Analysis for Reaction Pathways

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

An MO analysis of this compound would calculate the energies and shapes of its molecular orbitals. This would help predict which parts of the molecule are most likely to be involved in chemical reactions. For instance, the primary amine group (-NH2) is expected to be a key site for nucleophilic reactions. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. Molecular modeling techniques, which can be less computationally intensive than quantum chemical calculations, are well-suited for exploring the full range of these conformations. By systematically rotating the bonds and calculating the corresponding energies, a detailed picture of the molecule's flexibility can be obtained.

These models are also invaluable for studying how this compound might interact with other molecules. The ether and amine groups can participate in hydrogen bonding, and the alkyl chains can engage in van der Waals interactions. Understanding these intermolecular forces is crucial for predicting the compound's physical properties, such as its boiling point and solubility, and for understanding how it might behave in a biological system.

In Silico Prediction of Biological Activities and ADME Properties

In modern drug discovery and toxicology, computational methods, often referred to as in silico methods, are used to predict the biological effects of chemical compounds. nih.gov These predictions can help to prioritize which compounds should be synthesized and tested in the laboratory. The term ADME refers to Absorption, Distribution, Metabolism, and Excretion, which are key properties that determine the fate of a compound in an organism. nih.govbenthamscience.com

While there is no specific research on the in silico ADME profile of this compound, such studies are theoretically possible and would provide valuable insights. Predictive models, often built using data from large libraries of known compounds, can estimate properties like intestinal absorption, blood-brain barrier penetration, and metabolic stability. nih.govrsc.org

Ligand-Target Docking Simulations

Molecular docking is a computational technique that predicts how a small molecule (a ligand) might bind to a larger molecule, typically a protein receptor. This method involves placing the ligand in the binding site of the receptor and calculating the most stable binding pose and the corresponding binding affinity.

If a potential protein target for this compound were identified, docking simulations could be performed to investigate the interaction. The simulation would reveal which amino acid residues in the protein are involved in the binding and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions) are most important. This information could be used to guide the design of new molecules with improved binding properties.

Table 2: Hypothetical results of a docking simulation of this compound against a panel of receptors. The docking score represents the predicted binding affinity, with more negative values indicating stronger binding. This data is for illustrative purposes only.
Receptor TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Serotonin (B10506) Receptor 5-HT2A-6.5Asp155, Phe340
Dopamine (B1211576) Receptor D2-5.8Ser193, Val115
Adrenergic Receptor α1A-6.1Asn110, Tyr316

Prediction of Receptor Interaction Profiles

Beyond docking to a single target, computational methods can be used to predict the interaction profile of a compound against a wide range of receptors. This can help to identify potential off-target effects or to discover new therapeutic applications for a molecule. These predictions are typically based on machine learning models that have been trained on large datasets of known ligand-receptor interactions. For this compound, such a screening could suggest potential biological pathways it might modulate.

Q & A

Basic: What synthetic routes are available for 2-(2,2-Diethoxyethoxy)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a similar compound, 2-(2-methoxyethoxy)ethanamine, is synthesized via a two-step process: (1) alkylation of ethanolamine with methoxyethyl bromide, followed by (2) purification via distillation under reduced pressure . Key parameters for optimizing yield include:

  • Temperature control : Maintain 40–60°C during alkylation to avoid side reactions.
  • Catalyst selection : Use NaHCO₃ as a mild base to minimize hydrolysis.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Parameter Optimal Range Impact on Yield
Reaction Temperature40–60°CPrevents thermal degradation
Base Concentration1.2–1.5 equivalentsAvoids excess side products
Purification MethodVacuum distillationEnsures ≥95% purity

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Key peaks include:
    • N–H stretch : 3350–3300 cm⁻¹ (primary amine) .
    • C–O–C stretch : 1120–1080 cm⁻¹ (diethoxy group) .
  • NMR :
    • ¹H NMR : δ 1.2–1.4 ppm (triplet, –CH₂CH₃), δ 3.4–3.7 ppm (multiplet, –OCH₂–) .
    • ¹³C NMR : δ 15–18 ppm (–CH₂CH₃), δ 65–70 ppm (–OCH₂–) .
  • Mass Spectrometry : Molecular ion peak at m/z 191 (C₈H₁₉NO₃⁺) confirms molecular weight .

Note : Spectral data may vary due to solvent effects or instrument calibration . Always compare with reference spectra from NIST or PubChem.

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) influence reactivity and biological interactions?

Methodological Answer:
Substitutions alter electronic and steric properties:

  • Ethoxy vs. Methoxy : The ethoxy group (–OCH₂CH₃) increases lipophilicity compared to methoxy (–OCH₃), enhancing membrane permeability in biological assays .
  • Biological Activity : In analogs like 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine, fluorine substitution improves binding affinity to serotonin receptors by 30% .
  • Reactivity : Ethoxy groups are less electron-withdrawing than methoxy, reducing susceptibility to nucleophilic attack at the amine group .

Experimental Design Tip : Use computational tools (e.g., DFT calculations) to predict substituent effects on charge distribution and reactivity .

Advanced: How should researchers resolve contradictions in reported spectral data?

Methodological Answer:
Contradictions often arise from:

  • Sample Purity : Impurities (e.g., residual solvents) shift NMR/IR peaks. Validate purity via HPLC (>99%) .
  • Instrumentation Differences : FTIR and dispersive IR spectrometers may report varying peak intensities. Cross-validate using NIST reference data .
  • Solvent Effects : For NMR, use deuterated solvents consistently (e.g., D₂O vs. CDCl₃) .

Case Study : The IR peak for –NH₂ in NIST data appears at 3300 cm⁻¹, while a 2023 study reports 3350 cm⁻¹. This discrepancy is attributed to humidity levels during measurement.

Basic: What are the best practices for handling and storage to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight, amber glass containers at –20°C to prevent oxidation .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid amine degradation .
  • Stability Tests : Monitor via TLC or HPLC every 6 months. Hydrolysis of ethoxy groups can form ethanol byproducts, detectable at Rf 0.3–0.4 (silica gel, ethyl acetate) .

Safety Note : Always wear PPE (gloves, goggles) and consult SDS for spill protocols .

Advanced: How can computational modeling predict biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A). The diethoxy chain may occupy hydrophobic pockets, as seen in 2-methoxyamphetamine analogs .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Ethoxy groups show stronger van der Waals interactions than methoxy .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values. For example, EDG (ethoxy) increases potency at adrenergic receptors .

Validation : Cross-check predictions with in vitro assays (e.g., radioligand binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.